molecular formula C4H2NNaO2S B1440034 Sodium 1,3-thiazole-5-carboxylate CAS No. 26862-80-6

Sodium 1,3-thiazole-5-carboxylate

Cat. No.: B1440034
CAS No.: 26862-80-6
M. Wt: 151.12 g/mol
InChI Key: UJBRAHHFSPRLBT-UHFFFAOYSA-M
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Description

Sodium 1,3-thiazole-5-carboxylate is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Scientific Research Applications

Sodium 1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

Sodium 1,3-thiazole-5-carboxylate has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . In the future, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

Biochemical Analysis

Biochemical Properties

Sodium 1,3-thiazole-5-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in both electrophilic and nucleophilic substitution reactions. It has been observed to interact with enzymes such as DNA gyrase and topoisomerase II, which are essential for DNA replication and repair . These interactions can lead to the inhibition of these enzymes, thereby affecting cellular processes such as DNA replication and transcription.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to DNA and form complexes that interfere with DNA replication and transcription . It also interacts with enzymes such as topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent cell death . Furthermore, this compound can inhibit the activity of certain kinases, thereby affecting signal transduction pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, resulting in oxidative stress and cellular damage. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,3-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with sodium hydroxide. One common method includes the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated thiazoles and other substituted derivatives.

Comparison with Similar Compounds

Sodium 1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:

Properties

IUPAC Name

sodium;1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S.Na/c6-4(7)3-1-5-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBRAHHFSPRLBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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